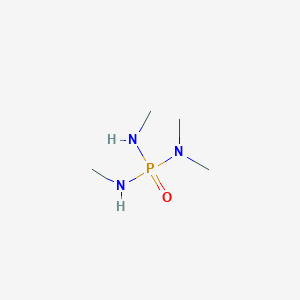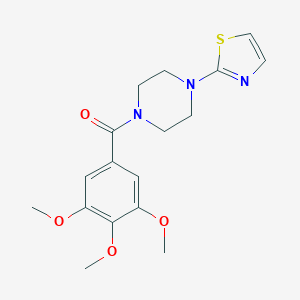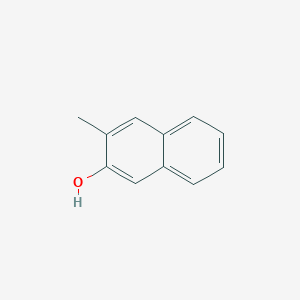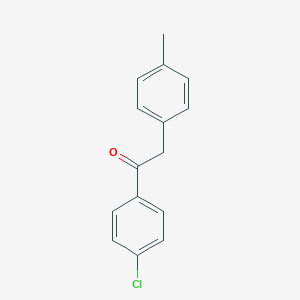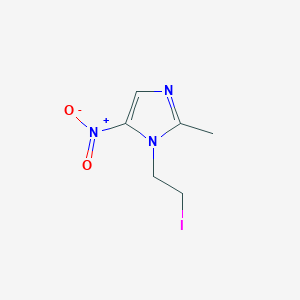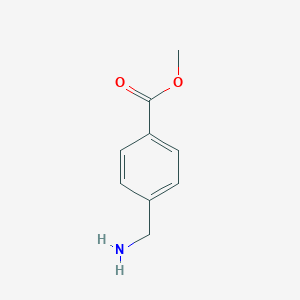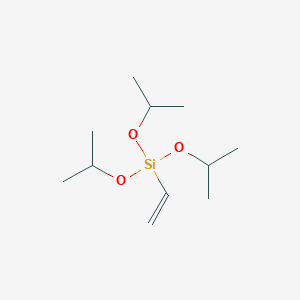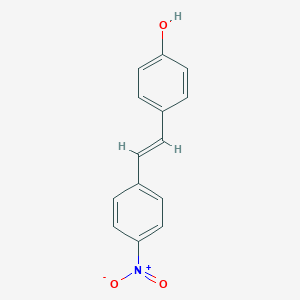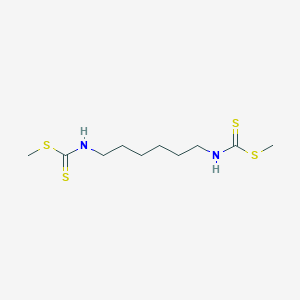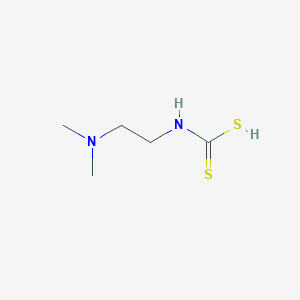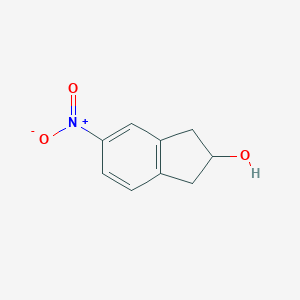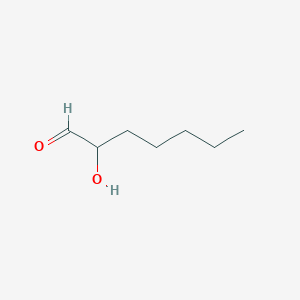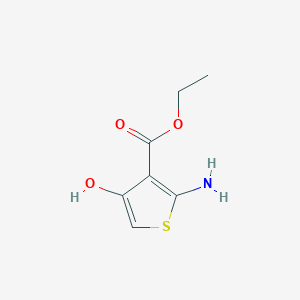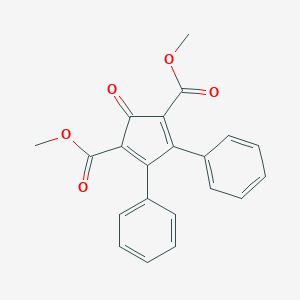
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a cyclopentadienone derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. This compound is characterized by its two methoxycarbonyl groups at the 2,5-positions and phenyl groups at the 3,4-positions on the cyclopentadienone ring.
Synthesis Analysis
The synthesis of organolanthanide complexes involving cyclopentadienone derivatives has been explored, as seen in the study of bis(2-methoxyethylcyclopentadienyl) divalent organolanthanides . Although this study does not directly synthesize 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, it provides insight into the synthetic routes involving similar cyclopentadienone structures.
Molecular Structure Analysis
The molecular structure of cyclopentadienone derivatives has been analyzed through various techniques, including X-ray crystallography. For instance, the structure of a related compound, after undergoing a 1,5-sigmatropic rearrangement, was established by X-ray analysis . This highlights the dynamic behavior of cyclopentadienone compounds under certain conditions and provides a basis for understanding the structural aspects of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone.
Chemical Reactions Analysis
The reactivity of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone has been studied with various nucleophiles. For example, its reaction with aniline leads to stereoisomeric cyclopentenones through a 1,5-sigmatropic rearrangement . Additionally, its reaction with dimethyl phosphite results in the formation of phosphonic acid esters, demonstrating its versatility as a chemical reactant .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone are not detailed in the provided papers, the studies of similar compounds can offer some insights. For example, the synthesis of thiophene derivatives with methoxycarbonyl groups suggests potential applications in conducting polymers for electronics, indicating that the electronic properties of such compounds are of interest . Furthermore, the synthesis and characterization of a compound with a thiadiazolyl group and methoxyphenyl groups provide a glimpse into the structural diversity and potential biological activity of related compounds, which could be relevant for 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone as well.
Applications De Recherche Scientifique
Application in Inorganic Chemistry
- Summary of the Application: The compound has been used in the synthesis of a new bis-chelate cobalt (II) complex, where it acts as a ligand. This complex is the first example of a cobalt complex containing a phosphorylated derivative of an α-amino acid .
- Methods of Application or Experimental Procedures: The complex was prepared and characterized. The coordination geometry of the cobalt complex was determined by X-ray diffraction .
- Results or Outcomes: The electrochemical reduction of the obtained complex was found to be an irreversible two-electron process, resulting in the formation of cobalt metal adsorbed on the surface of the working electrode .
Application in Organic Synthesis
- Summary of the Application: This compound has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
Application in Material Science
- Summary of the Application: The compound has been used in the synthesis of new materials .
- Methods of Application or Experimental Procedures: The material was prepared and characterized .
- Results or Outcomes: The obtained material has unique properties that can be used in various applications .
Application in Chemical Synthesis
- Summary of the Application: This compound is a precursor to “2,5-Bis(methoxycarbonyl)terephthalic acid”, which is used in various chemical synthesis processes .
- Methods of Application or Experimental Procedures: The compound is used as a starting material in the synthesis of other complex organic compounds .
- Results or Outcomes: The synthesized compounds have various applications in different fields of chemistry .
Application in Material Science
Propriétés
IUPAC Name |
dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-25-20(23)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(19(17)22)21(24)26-2/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXFYWYVVGMAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385070 |
Source


|
| Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |
CAS RN |
16691-79-5 |
Source


|
| Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

